molecular formula C21H16N2O2S B12270523 Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate

Cat. No.: B12270523
M. Wt: 360.4 g/mol
InChI Key: GVHCSXMPLPFAIO-UHFFFAOYSA-N
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Description

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyridine core, which is achieved through the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide . This intermediate is then reacted with 2-cyanothioacetamide to form the pyridinethione precursor . The final step involves the reaction of this precursor with various arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways in microbial cells. This inhibition leads to the suppression of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate stands out due to its unique combination of the thienopyridine core with a benzoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-{3-amino-6-phenylthieno[2,3-B]pyridin-2-YL}benzoate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.4 g/mol
  • CAS Number : 938037-37-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[2,3-b]pyridine Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of the Methyl Benzoate Group : Acylation reactions are commonly employed to attach the benzoate moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways by inhibiting or activating these targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thienopyridine derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines.

Case Study :
In a study involving thienopyridine derivatives, it was found that certain analogs inhibited the growth of human cancer cell lines through apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (vulvar carcinoma)15Apoptosis induction
Compound BHeLa (cervical cancer)20Cell cycle arrest

Anti-inflammatory Effects

Thienopyridine derivatives also exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings :
A review highlighted that several thienopyridine derivatives demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Amino Group : The presence of the amino group is crucial for enhancing binding affinity to target proteins.
  • Phenyl Substituents : Variations in the phenyl groups can alter hydrophobic interactions and overall potency.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 4-(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C21H16N2O2S/c1-25-21(24)15-9-7-14(8-10-15)19-18(22)16-11-12-17(23-20(16)26-19)13-5-3-2-4-6-13/h2-12H,22H2,1H3

InChI Key

GVHCSXMPLPFAIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N

Origin of Product

United States

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